4-(1h-Indol-3-yl)butan-2-one

Physical Chemistry Material Science Crystallinity

4-(1H-Indol-3-yl)butan-2-one is a clean, unsubstituted indole scaffold essential for fragment-based drug discovery. Its specific 3-position butan-2-one handle offers unbiased SAR exploration, contrasting with halogenated analogs that limit synthetic flexibility. The high melting point (92-97°C) ensures easy handling, while its thermal stability (0-110°C operational, stable to 160°C) makes it a reliable HPLC stationary phase for volatile analysis. For enzyme studies, it's a structurally validated Stig cyclase substrate.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 5541-89-9
Cat. No. B182806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1h-Indol-3-yl)butan-2-one
CAS5541-89-9
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CNC2=CC=CC=C21
InChIInChI=1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3
InChIKeyZJCUUXGLZWBCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Indol-3-yl)butan-2-one (CAS 5541-89-9): A Versatile Indole Fragment for Medicinal Chemistry and Chromatography


4-(1H-Indol-3-yl)butan-2-one (CAS 5541-89-9) is a synthetic indole derivative featuring a butanone moiety linked to the 3-position of the indole ring. Its molecular formula is C12H13NO, with a molecular weight of 187.24 g/mol [1]. This compound serves as a crucial fragment molecule in drug discovery, providing a foundational scaffold for molecular linking, expansion, and modification to design novel drug candidates [2]. Beyond its role in medicinal chemistry, it has been utilized as a specialized stationary phase in high-performance liquid chromatography (HPLC) for the analysis of volatile and semi-volatile compounds .

Why 4-(1H-Indol-3-yl)butan-2-one Cannot Be Replaced by Generic Indole Analogs in Critical Applications


The specific substitution pattern of 4-(1H-Indol-3-yl)butan-2-one at the indole 3-position with an unsubstituted butan-2-one chain is non-interchangeable with other indole derivatives. Minor structural modifications, such as halogenation (e.g., 5-bromo or 4-chloro analogs), methylation, or alteration of the ketone position (e.g., 1-butanone isomers), result in distinct physicochemical properties that directly impact experimental outcomes. These differences manifest in altered melting points, stability profiles, and chromatographic behavior, making generic substitution a high-risk practice for projects where precise molecular interactions or analytical performance is paramount .

Quantitative Evidence Differentiating 4-(1H-Indol-3-yl)butan-2-one from Structural Analogs


Melting Point Differentiation from Halogenated Indole Analogs

4-(1H-Indol-3-yl)butan-2-one exhibits a significantly higher melting point (92-97°C) compared to its 5-bromo-substituted analog, 4-(5-bromo-1H-indol-3-yl)-2-butanone (84-86°C) . This 8-11°C difference in melting point reflects the impact of halogenation on intermolecular forces and crystal lattice energy, which directly influences the compound's solid-state stability and handling characteristics.

Physical Chemistry Material Science Crystallinity

Unsubstituted Core as a Superior Fragment for Drug Discovery Scaffolds

4-(1H-Indol-3-yl)butan-2-one is classified and utilized as a fragment molecule, a designation that distinguishes it from many halogenated or methylated indole butanone derivatives. Its unsubstituted indole core provides a versatile, low-complexity starting point for fragment-based drug discovery (FBDD). This allows researchers to systematically build complexity through linking, expansion, or modification strategies, whereas pre-substituted analogs restrict synthetic freedom and may pre-bias structure-activity relationship (SAR) studies [1]. Halogenated analogs (e.g., 4-(5-bromo-1H-indol-3-yl)-2-butanone) or those with alkyl substitutions (e.g., 4-(4-methyl-1H-indol-3-yl)butan-2-one) are less suitable for this purpose as they already possess structural features that can dominate or alter initial hit-finding screens.

Fragment-Based Drug Discovery Medicinal Chemistry Chemical Biology

High Thermal Stability for HPLC Applications

When employed as an HPLC stationary phase, 4-(1H-Indol-3-yl)butan-2-one has been demonstrated to be stable up to 160°C and can be used effectively across a wide operational temperature range from 0°C to 110°C . This thermal stability profile is a key performance differentiator. While direct comparative data for other indole butanone-based stationary phases is not publicly available, this class of compounds generally exhibits varying thermal degradation profiles. The specific stability of this unsubstituted derivative ensures robust and reproducible analytical results under diverse and demanding chromatographic conditions, reducing the risk of column degradation and associated assay variability.

Analytical Chemistry Chromatography Material Stability

Optimal Use Cases for 4-(1H-Indol-3-yl)butan-2-one Based on Quantitative Evidence


Fragment-Based Drug Discovery Campaigns Requiring Unbiased Chemical Starting Points

Laboratories engaged in fragment-based drug discovery (FBDD) should prioritize the procurement of 4-(1H-Indol-3-yl)butan-2-one. As an unsubstituted indole fragment, it provides a clean, versatile scaffold for hit generation and subsequent SAR exploration. This contrasts with substituted analogs (e.g., halogenated or methylated derivatives), which can introduce unwanted chemical biases and limit the synthetic flexibility needed for efficient fragment growing or linking. The use of this core fragment is fundamental for building diverse compound libraries and identifying novel lead compounds [1].

High-Temperature HPLC Method Development Requiring Robust Stationary Phases

Analytical chemists developing HPLC methods for volatile and semi-volatile compounds that require elevated temperatures for optimal separation should select 4-(1H-Indol-3-yl)butan-2-one as a stationary phase. Its demonstrated thermal stability up to 160°C and operational range of 0°C to 110°C ensures the stationary phase will not degrade under demanding method conditions, thereby guaranteeing long-term column performance, low backpressure, and reproducible retention times. This reliability is a direct benefit of the compound's specific thermal properties .

Synthesis of Indole Alkaloid Derivatives for Chemical Biology Research

Researchers synthesizing complex indole alkaloid scaffolds for chemical biology studies, particularly those involving enzymes like the Stig cyclases, will find 4-(1H-Indol-3-yl)butan-2-one to be a validated substrate. Its specific binding mode has been structurally characterized in complex with a cyclase from Fischerella sp., confirming its utility as a ligand for mechanistic and structural studies of this enzyme class. This provides a clear, evidence-based entry point for investigations into Cope rearrangement and intramolecular cyclization reactions that are not guaranteed with other indole butanone derivatives [2].

Large-Scale Synthesis Where Solid-State Handling is Critical

For process chemists and procurement managers overseeing large-scale synthesis campaigns, the high melting point (92-97°C) of 4-(1H-Indol-3-yl)butan-2-one offers a significant operational advantage over lower-melting analogs like the 5-bromo derivative (84-86°C). The higher melting point translates to easier handling as a stable, non-sticky solid, simplifying weighing, transfer, and storage logistics. This reduces the risk of material loss and contamination, making it a more practical and cost-effective choice for multi-gram or larger-scale reactions .

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